Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

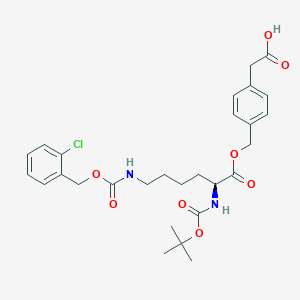

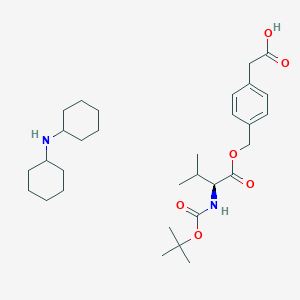

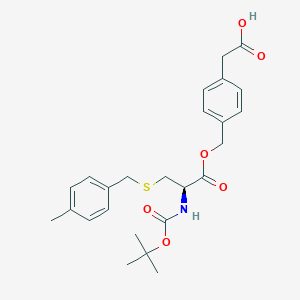

“Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of the amino acid lysine. It is used as a reagent in Fmoc solid-phase peptide synthesis . The Fmoc group is a fluorenylmethoxycarbonyl protective group for the amino group, and Boc (tert-butoxycarbonyl) is a protective group for the side chain amino group .

Synthesis Analysis

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH can be synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The Fmoc solid-phase peptide synthesis (SPPS) method is commonly used for the synthesis of this compound .Molecular Structure Analysis

The molecular formula of “Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH” is C26H32N2O6 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

In the context of peptide synthesis, the Boc group is readily removed with trifluoroacetic acid (TFA) during the cleavage of the peptide product from the resin . The Fmoc group can be removed with piperidine in DMF .Physical And Chemical Properties Analysis

“Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH” is a solid substance. Its optical activity is [α]20/D −12±1°, c = 1% in DMF .科学研究应用

Solid-Phase Peptide Synthesis

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH is utilized in solid-phase peptide synthesis (SPPS), particularly for the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts. This process involves coupling with p-methylbenzhydrylamine (MBHA) resin, which is a key step in the production of peptides with specific sequences and structures .

Hydrogel Formation

This compound has been used in the formation of hydrogels, which are three-dimensional networks capable of holding large amounts of water or biological fluids. These hydrogels are formed through self-assembly processes and have applications in drug delivery systems, tissue engineering, and as diagnostic tools for imaging .

Gelation Capability

The transmission electron microscopy (TEM) and scanning electron microscopy (SEM) observations have shown that derivatives of this compound can self-assemble into various nanostructures such as nanofibers, nanoribbons, or nanotubes. These structures have potential applications in creating gels that can be used for various biomedical applications .

pH-Controlled Ambidextrous Gelation

The compound’s derivatives exhibit pH-controlled ambidextrous gelation properties. This means they can form gels under different pH conditions, which is beneficial for creating stimuli-responsive materials that can change their properties in response to environmental changes .

High Thermal Stability

Another notable application is its high thermal stability, which can reach up to 100°C even at low concentrations. This property is particularly useful in environments where temperature fluctuations are common, ensuring the stability and integrity of the material .

Dye Removal Properties

The compound’s derivatives have shown properties suitable for dye removal from solutions, indicating potential use in environmental cleanup and water treatment processes .

Cell Viability

In addition to its structural applications, this compound has been found to support cell viability for selected cell types. This makes it a candidate for use in biomedical applications where cell growth and maintenance are crucial .

Drug Carrier

Lastly, due to its ability to form stable hydrogels and support cell viability, this compound is also being explored as a drug carrier. Its structure allows for the encapsulation and controlled release of drugs, making it an important tool in targeted drug delivery systems .

These applications highlight the versatility and potential of Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH in various scientific research fields.

MilliporeSigma - Fmoc-Lys(Boc)-OH Springer - Synthesis and gelation capability RSC Publishing - An additional fluorenylmethoxycarbonyl (Fmoc) moiety MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic

作用机制

Target of Action

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. Lysine, being a basic amino acid, often plays a crucial role in protein structure and function through its interaction with other amino acids and its potential for various post-translational modifications.

Mode of Action

This compound is used as a reagent in Fmoc solid-phase peptide synthesis . In this process, it is used to add a lysine residue to a growing peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted reactions during the synthesis process. Once the lysine residue has been added to the peptide, these protective groups can be removed to allow further reactions to occur .

未来方向

属性

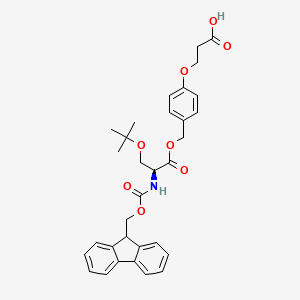

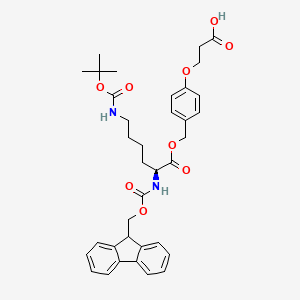

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O9/c1-36(2,3)47-34(42)37-20-9-8-14-31(33(41)45-22-24-15-17-25(18-16-24)44-21-19-32(39)40)38-35(43)46-23-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h4-7,10-13,15-18,30-31H,8-9,14,19-23H2,1-3H3,(H,37,42)(H,38,43)(H,39,40)/t31-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZTRVQGRYLFZ-HKBQPEDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-lys(boc)-O-CH2-PH-och2-CH2-cooh | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)